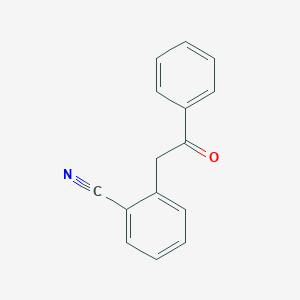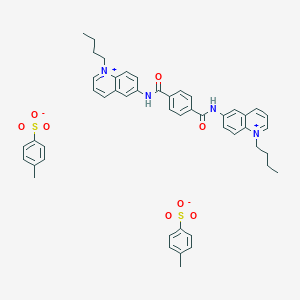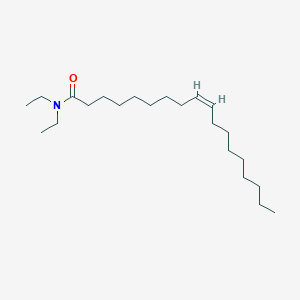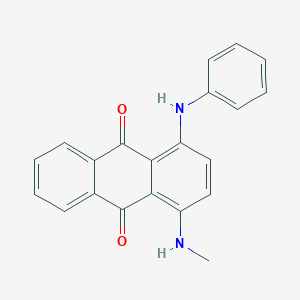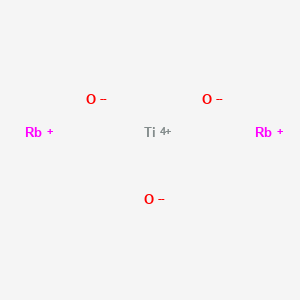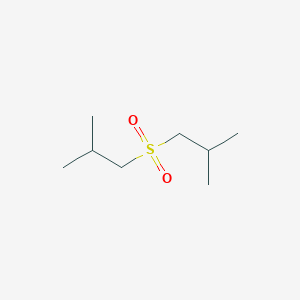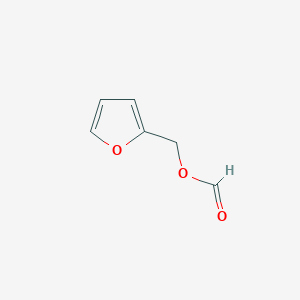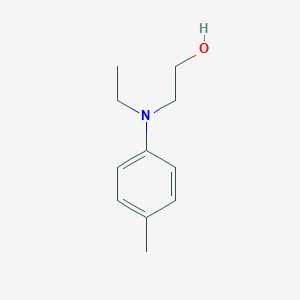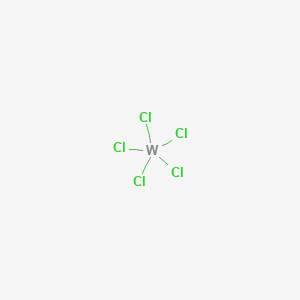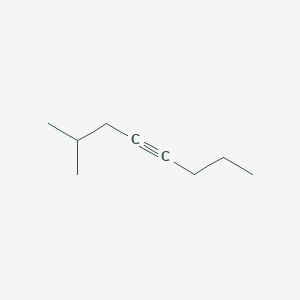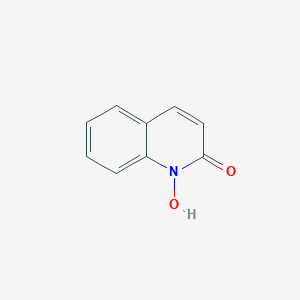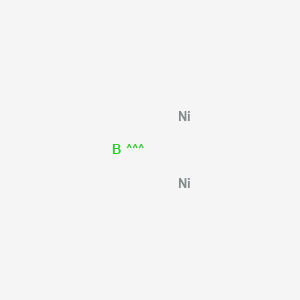
Nickel boride (Ni2B)
説明
Synthesis Analysis
Nickel boride can be synthesized through several methods, including chemical reduction and thermal decomposition. The precise synthesis method can influence the properties of the resulting Ni2B, including its purity, morphology, and catalytic activity. However, detailed synthesis methods specific to Ni2B require exploration in the context of nickel and boron chemistry.
Molecular Structure Analysis
The molecular structure of Ni2B is characterized by the arrangement of nickel and boron atoms in a crystalline lattice. This structure is crucial for its catalytic properties, as it affects the surface area and active sites available for chemical reactions. The structure can be studied using techniques such as X-ray diffraction (XRD) to determine the crystallinity and phase composition.
Chemical Reactions and Properties
Nickel boride participates in various chemical reactions, leveraging its catalytic properties. It has been explored for applications such as hydrogenation reactions, where its ability to facilitate the addition of hydrogen to other molecules is of interest. The specific chemical properties of Ni2B, such as its reactivity and stability under different conditions, are important for its application in catalysis.
Physical Properties Analysis
The physical properties of Ni2B, including its melting point, density, and hardness, are influenced by its molecular structure. These properties are significant for its application in materials science, where Ni2B can be used to enhance the strength and durability of composites.
Chemical Properties Analysis
Ni2B exhibits unique chemical properties, such as resistance to oxidation and corrosion, making it suitable for applications in harsh chemical environments. Its electrochemical properties are also of interest for energy storage and conversion applications.
For detailed research on Ni2B, including its synthesis, structure, and properties, studies on nickel compounds and borides might provide relevant insights. However, direct studies on Ni2B are limited in the literature provided, and further research in this specific area is warranted.
References (Sources)
The information provided here is synthesized from a broader understanding of nickel compounds and borides. Direct studies on Nickel Boride (Ni2B) specifically might not be covered extensively in the literature referenced. For a comprehensive exploration of nickel's behavior, properties, and applications in various environmental and industrial contexts, including its interaction with boron to form compounds like Ni2B, the following sources provide a starting point:
- Environmental Science and Pollution Research, Nickel toxicity in plants: reasons, toxic effects, tolerance mechanisms, and remediation possibilities—a review (Hassan et al., 2019)
- Catalysis Surveys from Asia, Structure and Catalytic Properties of Ceria-based Nickel Catalysts for CO2 Reforming of Methane (Jun et al., 2007)
- International Journal of Analytical Chemistry, Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness (Din & Rani, 2016)
- Ecotoxicology and Environmental Safety, Immunotoxicity of nickel: Pathological and toxicological effects (Guo et al., 2020)
科学的研究の応用
-
Electrocatalysis
- Nickel borides are a large family of inorganic solids with rich bonding schemes, and huge compositional and structural diversity . They possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability .
- Nickel boride layers supported on a nickel plate via a direct solid boronization of the nickel substrate with amorphous boron powder have been reported . The initial electrochemical OER testing process resulted in the in situ generation on the nickel boride of thin nanosheet films that consist of metaborate-containing oxyhydroxides, as the efficient catalytically active phase .
-
Hydrogenation Reaction
- Nickel boride is widely used as a catalyst in organic chemistry . It is typically prepared by reacting a salt of nickel with sodium borohydride . The product precipitates as a fine, black granular powder .
- Nickel boride catalysts are claimed to be more effective hydrogenation catalysts than Raney nickel .
-
Electrochemical Hydrogen Evolution Reaction
- Nickel-based materials are being developed as earth-abundant HER electrocatalysts . A number of advanced nickel (Ni)-based catalysts have been developed by rational synthesis strategies, including morphology control, structure tailoring, and interface engineering, significantly improving the HER performance .
-
Oxygen Evolution Reaction
- Nickel boride catalysts have been reported to be efficient for the oxygen evolution reaction . The initial electrochemical OER testing process resulted in the in situ generation on the nickel boride of thin nanosheet films that consist of metaborate-containing oxyhydroxides, as the efficient catalytically active phase .
-
High pH Conditions
-
High Temperature Conditions
-
Selective Hydrogenation Reaction
-
Desulfurization Reaction
-
Dehalogenation Reaction
-
Hydrolysis Reaction
-
Reduction of Nitro Group and Other Functional Groups
-
Catalyst for Heterogeneous Hydrogenation
-
Reducing Agent
-
Laboratory Research
-
Synthesis of Other Nickel Borides
Safety And Hazards
将来の方向性
Intermetallic borides, including nickel boride, are seen as potential candidates for oxygen evolution reaction (OER) electrocatalysts due to their superconductivity and rich surface-active sites . The remaining challenges and future developments of boride synthesis and catalytic applications are being explored .
特性
InChI |
InChI=1S/B.2Ni | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLJWIVBUPYRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]=[Ni].[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray granules; Insoluble in water; [MSDSonline] | |
| Record name | Nickel boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2580 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nickel boride (Ni2B) | |
CAS RN |
12007-01-1 | |
| Record name | Nickel boride (Ni2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dinickel boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



